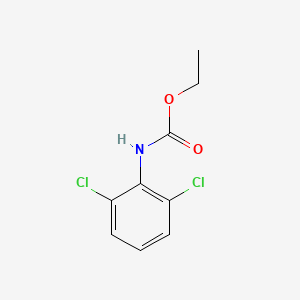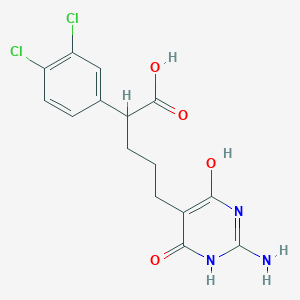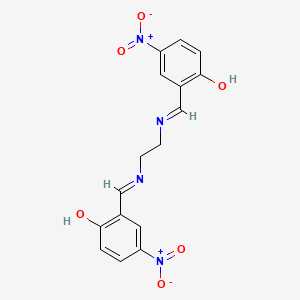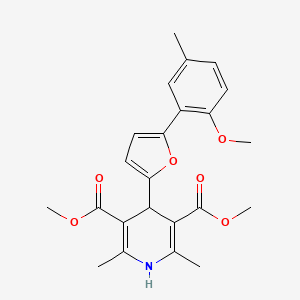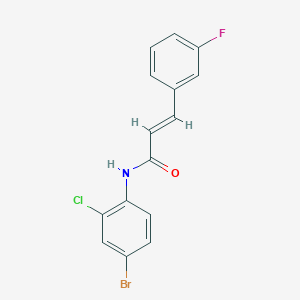
N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide typically involves a multi-step process. One common method includes the following steps:
Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4 and 2 positions, respectively.
Fluorination: A separate phenyl ring is fluorinated at the 3 position.
Amidation: The two substituted phenyl rings are then coupled through an amidation reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical properties and reactivity.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as its role in a particular chemical reaction or its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-2-chlorophenyl)-3-(4-fluorophenyl)-2-propenamide: Similar structure but with the fluorine atom at the 4 position.
N-(4-Bromo-2-chlorophenyl)-3-(3-chlorophenyl)-2-propenamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide is unique due to the specific arrangement of halogen atoms on the phenyl rings, which influences its chemical reactivity and potential applications. The presence of bromine, chlorine, and fluorine in specific positions provides distinct properties that can be leveraged in various scientific and industrial contexts.
Properties
CAS No. |
853351-84-5 |
|---|---|
Molecular Formula |
C15H10BrClFNO |
Molecular Weight |
354.60 g/mol |
IUPAC Name |
(E)-N-(4-bromo-2-chlorophenyl)-3-(3-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H10BrClFNO/c16-11-5-6-14(13(17)9-11)19-15(20)7-4-10-2-1-3-12(18)8-10/h1-9H,(H,19,20)/b7-4+ |
InChI Key |
OQJJHKNYOCNNPM-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)NC2=C(C=C(C=C2)Br)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)NC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


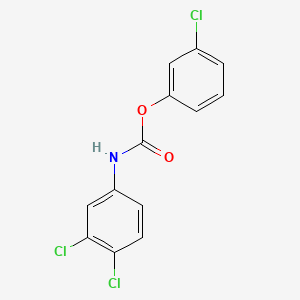
![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)
